Dlin-M-C3-dma

Description

DLin-M-C3-DMA (CAS: 1224606-06-7) is an ionizable lipid widely used in lipid nanoparticles (LNPs) for nucleic acid delivery, including mRNA vaccines and gene therapies. Its structure enables pH-dependent protonation, allowing efficient encapsulation and intracellular release of nucleic acids like mRNA or siRNA . Key characteristics include:

Structural discrepancies exist in the literature: incorrectly describes this compound as a mixture of three components (DLin, M, and C3-DMA), while defines it as a cationic lipid (1,2-distearoyl-sn-glycero-3-dimethylammonium). The consensus from authoritative sources (EMA, CHMP) confirms its identity as an ionizable lipid with a tertiary amine headgroup and hydrophobic tails .

Properties

Molecular Formula |

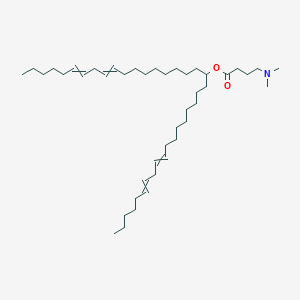

C43H79NO2 |

|---|---|

Molecular Weight |

642.1 g/mol |

IUPAC Name |

heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate |

InChI |

InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3 |

InChI Key |

NRLNQCOGCKAESA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Setup

- Charge Reactants : Dilinoleylmethanol, 4-(dimethylamino)butanoic acid hydrochloride, and a stir bar are added to a 500 mL round-bottom flask.

- Solvent Addition : Anhydrous DCM (120 mL) is introduced under nitrogen purge to prevent hydrolysis.

- Catalyst Activation : EDCI, DIPEA, and DMAP are sequentially added. The mixture is stirred until homogenous.

Workup and Purification

- Quenching : The reaction is diluted with DCM (300 mL) and washed with:

- Drying : Organic layers are combined and dried over MgSO₄.

- Chromatography : The crude product is purified via silica gel chromatography (0–2% methanol in chloroform), yielding DLin-MC3-DMA as a pale yellow oil (9.0 g, 95%).

Critical Parameters and Optimization

Molar Ratios and Stoichiometry

| Component | Molar Ratio | Role |

|---|---|---|

| Dilinoleylmethanol | 1.0 | Nucleophile (Alcohol donor) |

| 4-(Dimethylamino)butanoic acid | 1.2 | Electrophile (Acid donor) |

| EDCI | 1.26 | Coupling agent |

| DIPEA | 2.44 | Base (Proton scavenger) |

| DMAP | 0.25 | Catalyst (Acyl transfer) |

Excess Reagents : A 20% excess of 4-(dimethylamino)butanoic acid ensures complete conversion of the alcohol. EDCI is added in 1.26 equivalents to counteract side reactions.

Solvent and Atmosphere

- DCM : Chosen for its low polarity, which stabilizes the carbodiimide intermediate.

- Nitrogen Atmosphere : Prevents oxidation of unsaturated linoleyl chains.

Analytical Characterization

Structural Confirmation

Purity Assessment

- HPLC : Retention time = 12.7 min (C18 column, 80% acetonitrile/water).

- TLC : Rf = 0.45 (silica gel, chloroform:methanol 95:5).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Lab-Scale (EDCI/DMAP) | 95 | 98 | Moderate |

| Industrial (cGMP) | 85–90 | 99 | High |

EDCI vs. DCC : EDCI is preferred over dicyclohexylcarbodiimide (DCC) due to easier byproduct (urea) removal.

Applications in LNP Formulations

While beyond synthesis, DLin-MC3-DMA’s utility in LNPs is contextually relevant:

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the primary biodegradation pathway for MC3, occurring via enzymatic or base-catalyzed mechanisms. These reactions determine its metabolic stability and elimination half-life in vivo.

Enzyme-Catalyzed Hydrolysis

-

Mechanism : Liver esterases cleave the ester bonds in MC3’s lipid tail (Fig. 1a). This reaction produces carboxylic acid and alcohol derivatives .

-

Kinetics :

Base-Catalyzed Hydrolysis

-

Conditions : Occurs in alkaline environments (pH > 10) or via nucleophilic attack by hydroxide ions.

-

Products : Generates glycerol derivatives and dimethylamine byproducts .

-

Relevance : Predicts in vivo biodegradability, correlating with liver elimination rates .

Oxidative Degradation

MC3 undergoes oxidation under storage or physiological conditions, forming impurities that impact LNP stability and efficacy.

Key Oxidation Pathways

-

Desaturation : Loss of hydrogen atoms forms additional double bonds in the lipid tail .

-

Hydroperoxide Formation : Reaction with molecular oxygen generates hydroperoxides at unsaturated sites .

-

Chain Scission : Radical-mediated cleavage shortens alkyl chains, producing aldehydes or ketones .

Identified Oxidation Products

| Modification | Mass Shift (Da) | Proposed Structure | Abundance (%) |

|---|---|---|---|

| Desaturation | -2.016 | Additional double bond | 0.12 |

| Bis-demethylation | -28.031 | Loss of two methyl groups | 0.08 |

| Hydroperoxide | +15.995 | -OOH group addition | 0.05 |

| Di-oxidation | +31.990 | Two oxygen additions | 0.03 |

Data derived from high-resolution LC-MS/MS and electron-activated dissociation (EAD) analyses .

Stability Under Physiological Conditions

MC3’s chemical stability is pH-dependent:

-

Low pH (Endosomal) : Protonation enhances solubility and promotes LNP-endosome fusion .

-

Neutral pH (Bloodstream) : Remains uncharged, minimizing nonspecific interactions .

| Condition | Observation | Source |

|---|---|---|

| pH 5.0 (endosomal) | Rapid protonation; ester bond stabilization | |

| pH 7.4 (physiological) | Slow hydrolysis; half-life >24 hours |

Comparative Reactivity With Other Lipids

MC3’s hydrolysis rate is slower than ALC-0315 due to structural differences:

| Lipid | Hydrolysis Half-Life (h) | Liver Elimination Half-Life (h) |

|---|---|---|

| MC3 | 24–48 | 72–96 |

| ALC-0315 | 12–24 | 48–72 |

| SM-102 | 6–12 | 24–48 |

Scientific Research Applications

DLin-MC3-DMA (DLin-M-C3-DMA), also known as MC3, is an ionizable cationic lipid that has garnered significant attention for its use in lipid nanoparticles (LNPs) for the delivery of therapeutic molecules . DLin-MC3-DMA has an apparent pKa of 6.44 . It is commonly utilized as a drug delivery vehicle in the fabrication of LNPs, which exert therapeutic effects by encapsulating and delivering small interfering RNA (siRNA), messenger RNA (mRNA), DNA, or small molecules into the cytoplasm of cells .

siRNA Delivery

- Gene Silencing: DLin-MC3-DMA-containing LNPs encapsulating siRNA targeting F7, which encodes Factor VII, reduce hepatic and plasma Factor VII levels in mice without increasing serum levels of alanine transaminase (ALT), aspartate aminotransferase (AST), or bile acids, which are markers of liver toxicity .

- Treatment of Amyloidosis: Formulations containing DLin-MC3-DMA have been employed in LNPs encapsulating transthyretin-directed siRNA to treat hereditary transthyretin-mediated amyloidosis-induced polyneuropathy .

- Reduction of Leukemic Burden: DLin-MC3-DMA-based LNPs have been shown to deliver BCR-ABL siRNA, which reduces leukemic burden in a mouse model of chronic myeloid leukemia (CML) .

- High Transfection Efficiency: DLin-MC3-DMA was found to be the most potent lipid, with an effective dose (ED50) of 0.005 mg/kg in a mouse factor 7 (F7) model, approximately 100-fold higher efficiency compared to a benchmark lipid, DLin-DMA .

Plasmid DNA Delivery

- Gene Expression: DLin-KC2-DMA facilitated higher in vivo pDNA transfection than DLin-MC3-DMA, possibly due to its head group pKa and lipid tail structure . LNPs formulated with either DLin-KC2-DMA or DLin-MC3-DMA exhibited significantly higher in vivo protein production in the spleen than in the liver .

*DLin-MC3-DMA is essential for successful LNP design as drug delivery agents .

Case Study

Ermilova et al. (2020) derived parameters for MC3 in combination with the Slipids force field . Since MC3 has an apparent pKa of about 6.44, the protonated state plays an essential role, ensuring efficient encapsulation of nucleic acids at low pH and a high charge at endosomal pH, enabling drug release from the LNP . At physiological pH, the MC3 lipids are neutral, enabling the circulation of largely uncharged LNPs .

Data Tables

Table 1: Lateral diffusion velocity of each component in the liposome

| System | Lipid | Diffusion Velocity (10-7 cm2/s-1) |

|---|---|---|

| DOPE (pure) | DOPE | 1.20 ± 0.42 |

Table 2: Liposome size and membrane thickness

Table data not available in source.

Comparative Studies

Mechanism of Action

Dlin-M-C3-dma exerts its effects through its ionizable nature. At acidic pH, the compound becomes positively charged, allowing it to form stable complexes with negatively charged nucleic acids. This interaction facilitates the encapsulation and delivery of genetic material into target cells. The molecular targets include cellular membranes, where the lipid nanoparticles fuse and release their cargo into the cytoplasm .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differentiators of DLin-M-C3-DMA

Research Findings

- Versatility : Unlike rigidly structured cationic lipids, this compound’s ionizable nature allows dynamic charge modulation, improving compatibility with diverse nucleic acid payloads .

Critical Analysis of Evidence Limitations

- Structural Contradictions : misrepresents this compound’s composition, highlighting the need to prioritize peer-reviewed or regulatory sources (e.g., EMA reports) for structural accuracy .

- Lack of Direct Comparisons : The absence of named analogs in the evidence restricts a head-to-head analysis. Future studies should include comparative data on metrics like transfection efficiency and toxicity profiles.

Biological Activity

DLin-MC3-DMA, an ionizable cationic lipid, has garnered significant attention in the field of drug delivery, particularly for its role in forming lipid nanoparticles (LNPs) for the delivery of nucleic acids such as siRNA and mRNA. This article explores the biological activity of DLin-MC3-DMA, highlighting its mechanisms of action, comparative efficacy in various formulations, and relevant case studies.

DLin-MC3-DMA is characterized by its chemical structure, which includes a dimethylamino group that contributes to its cationic nature. Its ionization properties are crucial for its function; it has an apparent pKa of approximately 6.44, allowing it to exist in both protonated and deprotonated forms depending on the pH of the environment . This property is essential for encapsulating negatively charged nucleic acids and facilitating their transport across cellular membranes.

Mechanism of Action:

- Lipid Nanoparticle Formation: DLin-MC3-DMA is primarily used in combination with helper lipids (e.g., DSPC and cholesterol) to create LNPs. These nanoparticles encapsulate RNA molecules, protecting them from degradation and enhancing cellular uptake .

- Cellular Uptake: The cationic charge of DLin-MC3-DMA promotes interaction with negatively charged cell membranes, facilitating endocytosis and subsequent release of the RNA cargo into the cytoplasm .

Comparative Efficacy in RNA Delivery

Recent studies have compared DLin-MC3-DMA with other ionizable cationic lipids, such as ALC-0315 and SM-102, focusing on their efficacy in delivering RNA therapeutics.

| Lipid Type | Targeted Delivery | Efficacy (Knockdown Rate) | Toxicity Profile |

|---|---|---|---|

| DLin-MC3-DMA | Hepatocytes | Moderate | Low at therapeutic doses |

| ALC-0315 | Hepatocytes | High | Increased at high doses |

| SM-102 | Various | High | Not extensively studied |

In a comparative study involving LNPs containing either DLin-MC3-DMA or ALC-0315, it was found that while ALC-0315 achieved significantly higher knockdown rates of target proteins in hepatocytes, it also exhibited increased markers of liver toxicity at higher doses. In contrast, DLin-MC3-DMA demonstrated a favorable safety profile even at elevated doses .

Case Studies and Research Findings

- Gene Silencing Efficacy:

-

In Vivo Studies:

- Research involving animal models indicated that LNPs formulated with DLin-MC3-DMA effectively delivered siRNA to hepatic cells without significant liver toxicity. In contrast, formulations using ALC-0315 showed increased liver enzyme levels indicative of hepatotoxicity after high-dose administration .

- Molecular Dynamics Simulations:

Q & A

Q. What structural features of DLin-M-C3-DMA enable its ionizable behavior and nucleic acid binding?

this compound’s ionizable tertiary amine head group protonates in acidic environments (e.g., endosomes), enabling electrostatic binding to negatively charged nucleic acids. Its hydrophobic alkyl chains (two linoleyl tails) stabilize lipid-nucleic acid complexes and facilitate membrane fusion. This pH-dependent behavior is critical for endosomal escape, a key bottleneck in gene delivery . Methodological Insight : To validate protonation dynamics, use fluorescence-based assays (e.g., TNS dye binding) at varying pH levels or zeta potential measurements during particle formulation .

Advanced Research Question

Q. How can experimental designs address contradictions in this compound’s transfection efficiency across cell types?

Discrepancies often arise from variations in cell-specific endosomal pH, membrane composition, or nucleic acid release kinetics. To resolve contradictions:

- Conduct comparative studies using isogenic cell lines to isolate variables.

- Apply live-cell imaging to track nanoparticle trafficking and quantify endosomal escape efficiency (e.g., using pH-sensitive dyes like LysoTracker) .

- Perform multi-omics analysis (transcriptomics/proteomics) to identify host factors influencing delivery .

Basic Research Question

Q. What standardized assays are used to evaluate this compound-based LNP biocompatibility?

- In vitro : MTT/XTT assays for cytotoxicity, hemolysis tests for erythrocyte compatibility, and cytokine profiling (e.g., IL-6, TNF-α) for immunogenicity .

- In vivo : Histopathological analysis of liver/spleen (common biodistribution sites) and serum biochemistry for hepatotoxicity .

Protocol Note : Include negative controls (empty LNPs) and benchmark against FDA-approved ionizable lipids (e.g., ALC-0315) .

Advanced Research Question

Q. How can lipid-to-nucleic acid ratios be optimized to balance payload protection and endosomal release?

Use a Design of Experiments (DoE) approach:

- Vary this compound:nucleic acid ratios (e.g., 5:1 to 20:1 w/w).

- Assess encapsulation efficiency (Ethidium bromide exclusion assay) and transfection efficacy (luciferase reporter assays).

- Apply response surface modeling to identify optimal ratios that minimize cytotoxicity (e.g., IC50 values) while maximizing gene expression .

Basic Research Question

Q. What metadata is essential for reproducibility in this compound synthesis and formulation?

- Synthesis : Reaction conditions (temperature, solvent purity), NMR/LC-MS validation data.

- Formulation : Microfluidics parameters (flow rate, lipid composition), particle size (DLS), and polydispersity index (PDI) .

Data Management : Adhere to FAIR principles by depositing raw data in repositories like Zenodo with standardized descriptors (e.g., LipidMAPS identifiers) .

Advanced Research Question

Q. How do computational models improve the rational design of this compound derivatives?

- Molecular Dynamics (MD) Simulations : Predict lipid packing density and nucleic acid interaction patterns. Validate with experimental cryo-EM structures.

- Quantitative Structure-Activity Relationship (QSAR) : Correlate alkyl chain length/unsaturation with transfection efficiency .

Toolkit : Open-source platforms like GROMACS for MD; commercial QSAR suites (e.g., Schrödinger) for predictive modeling .

Basic Research Question

Q. What are the critical steps for validating this compound’s endosomal escape efficiency?

- Fluorescence Quenching Assays : Co-encapsulate nucleic acids with pH-sensitive dyes (e.g., Calcein) and measure signal recovery post-endosomal rupture.

- Inhibitor Studies : Treat cells with endosomal acidification blockers (e.g., Bafilomycin A1) and quantify reduced transfection efficiency .

Advanced Research Question

Q. How can researchers resolve discrepancies between in vitro and in vivo biodistribution data?

- Mechanistic Gap Analysis : Compare cellular uptake kinetics (in vitro) with organ-level pharmacokinetics (in vivo via IVIS imaging).

- Protein Corona Profiling : Isolate LNPs from serum and analyze adsorbed proteins (via LC-MS) to explain off-target accumulation .

- Multi-scale Modeling : Integrate in vitro permeability data with physiologically based pharmacokinetic (PBPK) models .

Basic Research Question

Q. Which characterization techniques are critical for this compound quality control?

- Structural Validation : H/C NMR for purity, MALDI-TOF for molecular weight.

- Physicochemical Properties : Cryo-TEM for morphology, DSC for phase transition behavior .

Advanced Research Question

Q. What strategies mitigate batch-to-batch variability in this compound-LNP production?

- Process Analytical Technology (PAT) : Implement inline sensors (e.g., microfluidic UV-Vis) to monitor mixing efficiency.

- Statistical Control Charts : Track critical quality attributes (CQAs) like PDI and zeta potential across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.